2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine
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Overview
Description
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine is a complex organic compound characterized by the presence of disulfide linkages and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine typically involves the reaction of pyridine derivatives with disulfide-containing intermediates. One common method includes the use of 2-methylpropane-1,2-diol as a starting material, which undergoes oxidation to form the corresponding disulfide. This intermediate is then reacted with pyridine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using robust oxidizing agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the disulfide linkages.
Chemical Reactions Analysis
Types of Reactions: 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a redox-active compound in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting redox-sensitive pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine involves its ability to undergo redox reactions, which can modulate various biochemical pathways. The disulfide linkages can be reduced to thiols, which can interact with cellular thiol-disulfide exchange systems, affecting protein function and signaling pathways.
Comparison with Similar Compounds
2,2’-Disulfanediylbis(ethane-1-ol): Similar disulfide linkages but with different alkyl groups.
2,2’-Disulfanediylbis(N-methylethan-1-amine): Contains disulfide linkages and amine groups instead of pyridine rings.
Uniqueness: 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine is unique due to the presence of both disulfide linkages and pyridine rings, which confer distinct redox properties and reactivity. This combination makes it particularly valuable in applications requiring redox modulation and functionalization of pyridine rings.
Properties
CAS No. |
114739-34-3 |
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Molecular Formula |
C18H24N2S2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-[2-methyl-1-[(2-methyl-2-pyridin-2-ylpropyl)disulfanyl]propan-2-yl]pyridine |
InChI |
InChI=1S/C18H24N2S2/c1-17(2,15-9-5-7-11-19-15)13-21-22-14-18(3,4)16-10-6-8-12-20-16/h5-12H,13-14H2,1-4H3 |
InChI Key |
LFKCTBZYYXPNBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSSCC(C)(C)C1=CC=CC=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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